Danshenol A

Vue d'ensemble

Description

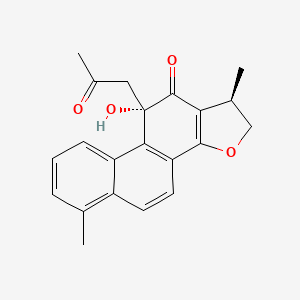

Danshenol A is a natural product found in the plant Salvia miltiorrhiza, commonly known as Danshen. It belongs to the class of abietane-type diterpenoids and has a specific chemical structure characterized by a phenanthrofuran skeleton. This compound is known for its various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Danshenol A can be synthesized through several methods, including extraction from the roots of Salvia miltiorrhiza. The general process involves grinding the plant material, followed by solvent extraction using organic solvents such as ethanol or methylene chloride. The extract is then subjected to chromatographic techniques, such as column chromatography, to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Salvia miltiorrhiza. The plant material is processed using industrial-grade solvents and advanced chromatographic techniques to ensure high purity and yield. The purified compound is then subjected to quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Danshenol A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .

Applications De Recherche Scientifique

Cardiovascular Applications

1. Alleviation of Cardiac Remodeling

Danshenol A has been studied for its ability to mitigate cardiac remodeling induced by hypertension. In a study using spontaneously hypertensive rats, this compound demonstrated the following effects:

- Improved Cardiac Function : It significantly reduced systolic and diastolic blood pressure, enhancing overall cardiac function as measured by ejection fraction and fractional shortening.

- Mitochondrial Protection : The compound repaired mitochondrial structure and function, alleviating oxidative stress in cardiac tissues. This was associated with a reduction in reactive oxygen species (ROS) levels and apoptosis of cardiomyocytes .

- Mechanistic Insights : Bioinformatics analysis indicated that this compound modulates mitochondrial dysfunction and redox signaling pathways, providing a mechanistic basis for its cardioprotective effects .

2. Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, which are critical in managing cardiovascular diseases:

- Inhibition of ICAM-1 Expression : It has been shown to inhibit tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule 1 (ICAM-1) in endothelial cells. This action reduces the adhesion of monocytes to endothelial cells, a key step in the early stages of atherosclerosis .

- Oxidative Stress Modulation : this compound restores redox balance by inhibiting NADPH oxidase activity, thereby reducing ROS generation and improving endothelial function .

Potential Therapeutic Applications

Research indicates that this compound may have broader therapeutic implications beyond cardiovascular health:

- COVID-19 Treatment : Preliminary studies suggest that compounds from Salvia miltiorrhiza, including this compound, may exhibit antiviral properties against SARS-CoV-2 by modulating immune responses and inflammatory pathways .

- Gastrointestinal Diseases : The compound has shown potential in treating gastrointestinal disorders due to its anti-inflammatory properties .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Hypertensive Rat Model :

- Endothelial Cell Studies :

Mécanisme D'action

Danshenol A exerts its effects through various molecular targets and pathways:

Oxidative Stress: It scavenges reactive oxygen species, thereby protecting cells from oxidative damage.

Inflammation: this compound inhibits the expression of pro-inflammatory molecules such as intercellular adhesion molecule-1 (ICAM-1) through the NOX4-dependent IKKβ/NF-κB pathway.

Antitumor Activity: It induces apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation

Comparaison Avec Des Composés Similaires

Danshenol A is unique among abietane-type diterpenoids due to its specific chemical structure and pharmacological activities. Similar compounds include:

- Tanshinone I

- Cryptotanshinone

- Tanshinone II A

- Tanshinone II B

These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. This compound stands out for its potent anti-inflammatory and antioxidant activities .

Activité Biologique

Danshenol A (DA), an abietane-type diterpene ester derived from the traditional Chinese medicinal herb Salvia miltiorrhiza (commonly known as Danshen), has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is classified as a diterpene and exhibits various pharmacological properties that make it a candidate for treating cardiovascular disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Effects : DA has been shown to inhibit tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1) in endothelial cells. This action is mediated through the NOX4-dependent IKKβ/NF-κB pathway, reducing monocyte adhesion to endothelial cells and potentially mitigating atherosclerosis progression .

- Oxidative Stress Reduction : this compound demonstrates protective effects against oxidative stress by scavenging reactive oxygen species (ROS). In studies involving spontaneously hypertensive rats, DA treatment led to improved mitochondrial function and reduced oxidative stress markers in myocardial tissues .

- Cardiac Remodeling Alleviation : In a model of hypertension-induced cardiac remodeling, DA significantly improved cardiac function, reduced myocardial collagen volume, and alleviated cardiac injury. These effects were linked to its ability to restore apoptosis in cardiomyocytes and repair mitochondrial structure/function .

Therapeutic Applications

The therapeutic potential of this compound extends beyond cardiovascular diseases:

- Hypertension : Studies indicate that DA effectively lowers blood pressure in hypertensive models while improving overall cardiac health .

- Atherosclerosis : Its anti-inflammatory properties suggest that DA could play a role in preventing plaque formation in arteries, thus reducing the risk of heart attacks and strokes .

- Ischemic Heart Disease : Preliminary research indicates that DA may offer protective benefits during ischemic events by enhancing endothelial function and reducing tissue damage .

Table 1: Summary of Key Studies on this compound

Propriétés

IUPAC Name |

(1R,10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYKPUPMMFGHQW-QKVFXAPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172334 | |

| Record name | Danshenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189308-08-5 | |

| Record name | Danshenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189308085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danshenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.